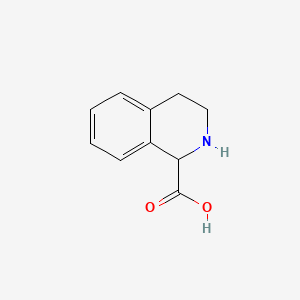

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFGRWIKQDSSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347435 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41034-52-0 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041034520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41034-52-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid is a conformationally constrained analog of the amino acid phenylalanine. Its rigid structure makes it a valuable scaffold in medicinal chemistry, offering a platform for the design of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological activities.

Core Properties of this compound

This section summarizes the fundamental chemical and physical properties of the molecule. While specific experimental data for the parent compound is limited in publicly available literature, data for closely related derivatives provides valuable insights.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [2][3] |

| Appearance | White to off-white powder/solid | [1][2] |

| CAS Number | 41034-52-0 (for the racemate) | [2] |

| Melting Point | Data not available for the parent compound. The hydrochloride of the methyl ester of the (S)-enantiomer has a melting point of 248-250 °C (decomposed). | |

| Solubility | Data not available. Generally, such carboxylic acids are expected to have some solubility in water and polar organic solvents like DMSO and ethanol. | [4][5][6] |

Spectral Data

¹H and ¹³C NMR Spectroscopy of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (in D₂O) [7]

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 2.99 | t | 6.3 |

| H-3 | 3.44, 3.58 | td | 6.4, 12.7 and 6.3, 12.9 |

| OCH₃ | 3.84, 3.87 | s | |

| H-1 | 4.86 | s | |

| Ar-H | 6.85, 7.15 | s |

| ¹³C NMR | Chemical Shift (ppm) |

| C-4 | 27.0 |

| C-3 | 42.7 |

| OCH₃ | 58.5 |

| C-1 | 61.1 |

| Aromatic C | 113.4, 114.3, 123.1, 127.3 |

| Quaternary Aromatic C | 149.8, 150.9 |

| C=O | 175.0 |

Mass Spectrometry

Mass spectral data for the parent 1,2,3,4-tetrahydroisoquinoline shows a molecular ion peak at m/z 133.[8][9] For this compound, the molecular ion peak is expected at m/z 177. Key fragmentation would likely involve the loss of the carboxylic acid group (-45 amu).

Synthesis of this compound

The Pictet-Spengler reaction is a cornerstone for the synthesis of tetrahydroisoquinolines.[10][11][12][13] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Protocol: Pictet-Spengler Synthesis (General Procedure)

This protocol outlines a general method for the synthesis of 1-substituted tetrahydroisoquinolines, which can be adapted for the synthesis of the title compound.[14]

Materials:

-

β-phenylethylamine derivative

-

Glyoxylic acid (as the aldehyde component to yield the 1-carboxylic acid)

-

Strong acid catalyst (e.g., concentrated HCl, trifluoroacetic acid)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-phenylethylamine derivative in the chosen anhydrous solvent.

-

Addition of Reagents: Add an equimolar amount of glyoxylic acid to the solution.

-

Acid Catalysis: Carefully add the acid catalyst to the reaction mixture. The amount of catalyst may vary depending on the specific substrates and solvent used.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have shown promising activity as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key regulators of the intrinsic apoptosis pathway.

Bcl-2/Mcl-1 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, or programmed cell death. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate. In many cancers, anti-apoptotic proteins are overexpressed, allowing cancer cells to evade apoptosis. Inhibitors of Bcl-2 and Mcl-1 can restore the natural apoptotic process in these cells.[15][16][17][18]

Caption: Bcl-2/Mcl-1 signaling pathway and inhibition.

Experimental Protocol: Fluorescence Polarization Assay for Bcl-2/Mcl-1 Inhibition

Fluorescence polarization (FP) is a powerful technique to study protein-ligand interactions in solution. This protocol describes a competitive binding assay to determine the inhibitory potency of compounds against Bcl-2 or Mcl-1.[19][20][21][22][23]

Principle:

A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bak or Bad) binds to the anti-apoptotic protein (Bcl-2 or Mcl-1), resulting in a high FP signal. An unlabeled inhibitor competes for the same binding site, displacing the fluorescent peptide and causing a decrease in the FP signal.

Materials:

-

Recombinant human Bcl-2 or Mcl-1 protein

-

Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

-

Test compound (this compound derivative)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the Bcl-2 or Mcl-1 protein in assay buffer.

-

Prepare a 2X stock solution of the fluorescently labeled BH3 peptide in assay buffer.

-

Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in assay buffer to create a 4X stock solution.

-

-

Assay Plate Setup:

-

Add 5 µL of the 4X test compound solution to the appropriate wells of the 384-well plate.

-

For control wells (maximum and minimum polarization), add 5 µL of assay buffer with the same final DMSO concentration.

-

-

Protein Addition: Add 10 µL of the 2X Bcl-2 or Mcl-1 protein solution to all wells except the minimum polarization control wells (which receive 10 µL of assay buffer).

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor binding.

-

Tracer Addition: Add 5 µL of the 2X fluorescently labeled BH3 peptide solution to all wells.

-

Final Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light, to reach binding equilibrium.

-

Measurement: Read the fluorescence polarization of the plate using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

Data Analysis:

The raw FP data (in millipolarization units, mP) is converted to percent inhibition. The IC₅₀ value, the concentration of inhibitor that causes 50% displacement of the fluorescent probe, is determined by fitting the data to a four-parameter logistic equation.

Caption: Experimental workflow for the fluorescence polarization assay.

Conclusion

This compound represents a privileged scaffold in drug discovery. Its constrained nature provides a unique three-dimensional structure that can be exploited for the development of potent and selective inhibitors of various biological targets, including the anti-apoptotic proteins Bcl-2 and Mcl-1. Further research into the synthesis of novel derivatives and the elucidation of their precise mechanisms of action holds significant promise for the development of new therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of the core properties and biological relevance of this important molecule, serving as a valuable resource for researchers in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]

- 10. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Chemicals [chemicals.thermofisher.cn]

- 12. organicreactions.org [organicreactions.org]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

The Biological Activity of Tetrahydroisoquinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Executive Summary: The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] The incorporation of a carboxylic acid moiety, particularly at the 1 or 3 position, creates tetrahydroisoquinoline carboxylic acids (Tics), a class of constrained amino acids that exhibit a wide range of biological activities.[4][5] These compounds serve as versatile building blocks and key intermediates in the development of novel therapeutics, particularly in the areas of cardiovascular disease, oncology, and neurology.[1][6][7] This guide provides an in-depth overview of their biological activities, quantitative data, key experimental protocols, and strategic workflows relevant to drug development professionals.

Introduction to Tetrahydroisoquinoline Carboxylic Acids

Tetrahydroisoquinoline carboxylic acids are considered rigid analogues of natural amino acids like phenylalanine, tyrosine, and proline.[5][8] This structural constraint imparts favorable conformational properties, enhancing binding affinity and selectivity for various biological targets.[1] The most prominent example is Quinapril, an angiotensin-converting enzyme (ACE) inhibitor, where the substitution of a proline residue with a Tic derivative led to a highly successful antihypertensive drug.[5][8] The versatility of the THIQ scaffold allows for extensive derivatization, making it a focal point in the design of peptidomimetics and small molecule inhibitors targeting diverse enzymes and receptors.[1][5][8]

Key Biological Activities and Therapeutic Targets

Derivatives of tetrahydroisoquinoline carboxylic acid have demonstrated significant activity against a multitude of therapeutic targets. Their inherent bioactivity and adaptability make them ideal candidates for drug discovery programs.[1]

Cardiovascular Effects: ACE Inhibition

The most well-established application of this scaffold is in the treatment of hypertension.[1] 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a crucial intermediate in the synthesis of Quinapril, a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][5] ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.

Anticancer and Antitumor Activity

Various derivatives have been evaluated for their potential as anticancer agents, showing inhibitory effects on several cancer-related targets and cell lines.[3][9]

-

Aminopeptidase N (APN/CD13) Inhibition: APN is a zinc-dependent metallopeptidase that is overexpressed in the tumor vasculature and plays a role in angiogenesis, tumor invasion, and metastasis.[7][10] Certain THIQ-3-carboxylic acid derivatives have been designed as potent and selective APN inhibitors.[7]

-

Cytotoxicity in Cancer Cell Lines: Peptide-based derivatives incorporating the Tic scaffold have shown significant antiproliferative activity. For instance, a decapeptide named DEC-1, which includes a Tic moiety, exhibited potent cytotoxic effects against the MCF-7 breast cancer cell line, with activity comparable to the standard drug tamoxifen.[11] Other studies have demonstrated good inhibitory activities against HCT116 (colon cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A375 (melanoma) cell lines.[9]

Neuroprotective and Neurological Applications

The THIQ core is present in compounds being investigated for neurological disorders. Derivatives of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, in particular, serve as key intermediates in the development of drugs targeting conditions like depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[6][12]

Enzyme Inhibition

Beyond ACE and APN, THIQ carboxylic acid derivatives have shown inhibitory activity against other enzyme classes.

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger. Inhibitors of PDE4 have therapeutic potential in inflammatory diseases. Certain 3-substituted carboxylic ester derivatives of THIQ have demonstrated moderate to good inhibition against PDE4B.[13]

-

Monoamine Reuptake Inhibition: Some THIQ derivatives, like Diclofensine, are effective monoamine reuptake inhibitors, blocking the uptake of dopamine, norepinephrine, and serotonin, which is a mechanism relevant to antidepressants.[13]

Quantitative Biological Data

The following tables summarize the quantitative inhibitory activities of various tetrahydroisoquinoline carboxylic acid derivatives reported in the literature.

| Compound/Derivative | Target Enzyme/Cell Line | Activity Type | Value | Reference |

| Compound 12h | Aminopeptidase N (APN/CD13) | IC50 | 6.28 ± 0.11 µM | [7] |

| Bestatin (Reference) | Aminopeptidase N (APN/CD13) | IC50 | 5.55 ± 0.01 µM | [7] |

| DEC-1 (Decapeptide) | MCF-7 (Breast Cancer) | IC50 | 3.38 µM | [11] |

| Tamoxifen (Reference) | MCF-7 (Breast Cancer) | IC50 | 2.68 µM | [11] |

| Compound 13a | Phosphodiesterase 4B (PDE4B) | IC50 | 0.88 µM | [13] |

| Rolipram (Reference) | Phosphodiesterase 4B (PDE4B) | IC50 | ~18.5 µM (21-fold less potent) | [13] |

| Diclofensine | Dopamine Reuptake | IC50 | 0.74 nM | [13] |

| Diclofensine | Noradrenaline Reuptake | IC50 | 2.3 nM | [13] |

| Diclofensine | Serotonin Reuptake | IC50 | 3.7 nM | [13] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydroisoquinoline carboxylic acids.

Synthesis: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental method for synthesizing the tetrahydroisoquinoline core.[1][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[4][7]

-

Reactants: A β-arylethylamine (e.g., phenethylamine) and a carbonyl compound (e.g., an aldehyde).[7]

-

Catalyst: A protic acid (e.g., hydrochloric acid, trifluoroacetic acid) or a Lewis acid.[4][7]

-

General Procedure:

-

The β-arylethylamine and the carbonyl compound are dissolved in a suitable solvent.

-

The acid catalyst is added to the mixture.

-

The reaction is stirred, often with heating (conventional or microwave irradiation), for a period ranging from minutes to hours.[7]

-

The reaction progress is monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction is worked up by neutralizing the acid and extracting the product.

-

The crude product is purified, typically by column chromatography or recrystallization, to yield the desired tetrahydroisoquinoline derivative.[7]

-

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][12]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[6][12]

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds (tetrahydroisoquinoline carboxylic acid derivatives). Control wells (untreated and vehicle-treated) are also included. The plate is then incubated for a specified duration (e.g., 24-72 hours).[12]

-

MTT Addition: A sterile MTT solution (e.g., 0.5 mg/mL final concentration) is added to each well.[6]

-

Incubation: The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[6][12]

-

Solubilization: A solubilization solution (e.g., DMSO, isopropanol, or a specialized SDS-based buffer) is added to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[6]

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

-

Enzyme Inhibition: Aminopeptidase N (APN/CD13) Assay

This fluorometric or colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of APN.[2][13]

-

Principle: The assay uses a synthetic substrate, such as L-Alanine-p-nitroanilide or L-Leucine-7-amido-4-methylcoumarin, which is cleaved by APN to release a chromogenic (p-nitroanilide) or fluorogenic (methylcoumarin) product. The rate of product formation is proportional to enzyme activity.[13][14]

-

Protocol:

-

Reaction Setup: In a 96-well plate, add the assay buffer (e.g., 50-60 mM Tris or PBS, pH 7.2-7.4).[13][14]

-

Inhibitor Addition: Add serial dilutions of the test compounds to the appropriate wells.

-

Enzyme Addition: Add a solution of APN enzyme (e.g., from porcine kidney microsomes or recombinant human CD13) to all wells except the blank.[13][14]

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[2][13]

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes).[13][14]

-

Measurement: Read the absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em = 341/441 nm for methylcoumarin) using a plate reader.[13][14]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control and determine the IC50 value.

-

Enzyme Inhibition: Angiotensin-Converting Enzyme (ACE) Assay

This fluorometric assay quantifies ACE activity and is used to screen for inhibitors like Quinapril.[3][15][16]

-

Principle: The assay employs a synthetic fluorogenic peptide substrate that is cleaved by ACE, releasing a fluorescent product. The increase in fluorescence is directly proportional to ACE activity.[3][17]

-

Protocol:

-

Standard Curve: Prepare a standard curve using the fluorescent product to quantify the reaction output.[3]

-

Reaction Setup: In a 96-well plate, add assay buffer, ACE enzyme, and serial dilutions of the test compounds. Include positive (uninhibited enzyme) and negative (no enzyme) controls.[3][15]

-

Pre-incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes to allow for inhibitor-enzyme interaction.[15][16]

-

Reaction Initiation: Add the fluorogenic ACE substrate to all wells to start the reaction.[3]

-

Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 320/405 nm or 325/395 nm) in kinetic mode for 30-60 minutes at 37°C.[3][16]

-

Data Analysis: Determine the reaction rate (slope of the kinetic curve) for each well. Calculate the percentage of inhibition and determine the IC50 value for each test compound.

-

Strategic Workflows for Drug Discovery

The development of drugs based on tetrahydroisoquinoline carboxylic acids follows a structured path from synthesis to biological evaluation.

General Synthesis Workflow

The Pictet-Spengler reaction is a cornerstone for creating the core THIQ structure, which can then be further modified to produce a library of derivatives for screening.

Biological Screening Cascade

Once a library of compounds is synthesized, a hierarchical screening process is used to identify promising lead candidates. This cascade moves from broad, high-throughput assays to more specific and complex biological models.

Signaling Pathway: RAAS Inhibition

This diagram illustrates the mechanism of action for THIQ carboxylic acid-based ACE inhibitors within the Renin-Angiotensin-Aldosterone System (RAAS).

Conclusion and Future Outlook

Tetrahydroisoquinoline carboxylic acids represent a highly valuable and versatile class of compounds in modern drug discovery. Their proven success, exemplified by drugs like Quinapril, underscores the potential of this scaffold. Current research continues to explore their utility as anticancer agents, neuroprotective compounds, and inhibitors of various enzymes.[1][7][12] The ability to readily synthesize diverse libraries, combined with their favorable pharmacological properties, ensures that these molecules will remain a cornerstone of medicinal chemistry efforts. Future work will likely focus on developing derivatives with even greater selectivity and potency, as well as exploring novel therapeutic applications for this privileged structural motif.

References

- 1. organicreactions.org [organicreactions.org]

- 2. abcam.cn [abcam.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vivo Molecular Imaging of the Efficacy of Aminopeptidase N (APN/CD13) Receptor Inhibitor Treatment on Experimental Tumors Using 68Ga-NODAGA-c(NGR) Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content.abcam.com [content.abcam.com]

- 12. benchchem.com [benchchem.com]

- 13. Establishment of a screening protocol for identification of aminopeptidase N inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. assaygenie.com [assaygenie.com]

- 17. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid (THIQ-1-COOH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and biological relevance of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (THIQ-1-COOH), a pivotal heterocyclic scaffold in medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic non-natural amino acid. The core structure consists of a tetrahydroisoquinoline ring system with a carboxylic acid group at the 1-position. This substitution introduces a chiral center at the C1 position, leading to the existence of (R) and (S) enantiomers.

Table 1: General Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 177.20 g/mol | --INVALID-LINK-- |

| CAS Number (Racemate) | 41034-52-0 | --INVALID-LINK-- |

| CAS Number ((S)-enantiomer) | 151004-92-1 | --INVALID-LINK-- |

| Appearance | White to off-white powder/solid | --INVALID-LINK--, --INVALID-LINK-- |

Table 2: Predicted Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (a structural isomer, for reference)

| Property | Predicted Value | Source |

| pKa | 2.21 ± 0.20 | --INVALID-LINK-- |

| LogP | -1.3 | --INVALID-LINK-- |

| Solubility | Soluble in Hot Water, Basic Water | --INVALID-LINK-- |

Stereochemistry

The presence of a stereocenter at the C1 position is a critical feature of THIQ-1-COOH, as the biological activity of its derivatives often resides in a single enantiomer. The (S)-enantiomer, in particular, is a valuable building block for the synthesis of various bioactive compounds, especially those targeting neurological disorders.[1]

Experimental Protocols

Synthesis of Racemic THIQ-1-COOH Derivatives

The Pictet-Spengler reaction is a fundamental method for the synthesis of the tetrahydroisoquinoline core.[2][3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization under acidic conditions.

Representative Protocol: Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

This protocol describes the synthesis of a dimethoxy-substituted derivative of THIQ-1-COOH, illustrating the application of the Petasis and Pomeranz–Fritsch–Bobbitt reactions.[3]

Step 1: Synthesis of the Aminoacetal Intermediate

A chiral aminoacetal is synthesized from (R)-phenylglycinol and 2-bromo-1,1-diethoxyethane in dry DMF with anhydrous K₂CO₃ at 110 °C.[3]

Step 2: Petasis Reaction

The synthesized aminoacetal undergoes a three-component Petasis reaction with an appropriate boronic acid and glyoxylic acid to form a chiral oxazinone derivative.[3]

Step 3: Pomeranz–Fritsch–Bobbitt Cyclization and Hydrogenation

The oxazinone derivative is then subjected to Pomeranz–Fritsch–Bobbitt cyclization. The aminoacetal (265 mg, 0.81 mmol) is dissolved in 20% hydrochloric acid (6 mL) and stirred at room temperature for 72 hours under argon. The mixture is then hydrogenated in the presence of 10% Pd/C (380 mg) for 24 hours.[3]

Step 4: Deprotection and Isolation

The crude product is worked up and purified to yield the final (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[3]

Chiral Separation of THIQ-1-COOH Enantiomers

The separation of (R) and (S)-enantiomers is crucial for evaluating their distinct biological activities. This can be achieved through various methods, including enzymatic resolution and chiral High-Performance Liquid Chromatography (HPLC).

2.2.1. Enzymatic Resolution

Enzymatic resolution offers a highly selective method for obtaining enantiomerically pure THIQ-1-COOH. For instance, D-amino acid oxidase has been utilized for the efficient deracemization of 1,2,3,4-tetrahydroisoquinoline carboxylic acids.[3]

2.2.2. Chiral HPLC

Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers.

Representative Chiral HPLC Method:

While a specific protocol for the parent THIQ-1-COOH is not detailed in the provided search results, a general approach for the chiral separation of acidic compounds using a chiral stationary phase (CSP) is outlined below.

-

Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase is often effective. For acidic compounds, an anion-exchange type CSP like CHIRALPAK QN-AX can be suitable.

-

Mobile Phase: A typical mobile phase for normal phase separation consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

Biological Significance and Signaling Pathways

Derivatives of THIQ-1-COOH have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. They have been investigated for their potential as neuroprotective agents, with some derivatives showing affinity for NMDA and dopamine receptors.[2][4]

Interaction with NMDA Receptors

Certain 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated affinity for the ion channel binding site of the NMDA receptor complex.[5] The (S)-enantiomers, in some cases, exhibit significantly higher potency than their (R)-counterparts, highlighting the importance of stereochemistry in receptor binding.[5]

Dopamine Receptor Ligands

The tetrahydroisoquinoline framework is also a key feature in molecules that interact with dopamine receptors.[2][4] The development of novel THIQ derivatives continues to be an active area of research for potential treatments of dopamine-related neurological and psychiatric disorders.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its rigid structure and the stereochemical diversity offered by its enantiomers provide a versatile platform for the design of novel therapeutic agents, particularly in the realm of neuroscience. Further exploration of its synthesis, chiral separation, and biological activities will undoubtedly lead to the development of new and improved pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research History of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid (TIQ-1-CA) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the historical and current research surrounding this compound, with a focus on its synthesis, neuroprotective effects, and potential as a therapeutic agent. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative summary of the biological activities of various derivatives. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the research landscape.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a structural motif present in numerous natural products and synthetic molecules of significant pharmacological importance.[1] The addition of a carboxylic acid at the 1-position endows the molecule with unique properties, making this compound a versatile building block in drug discovery.[2][3] Research has primarily focused on its utility in the development of agents targeting neurological disorders, such as Parkinson's and Alzheimer's disease, owing to the neuroprotective potential of its derivatives.[2] This guide will delve into the key milestones in the research history of TIQ-1-CA, from its initial synthesis to the exploration of its diverse biological functions.

Synthesis of this compound and Its Derivatives

The synthesis of the TIQ-1-CA scaffold has been approached through several strategic methodologies, each offering distinct advantages in terms of stereocontrol and substituent diversity. Key among these are the Ugi three-component reaction, the Petasis reaction, and the Pomeranz–Fritsch–Bobbitt cyclization.

Ugi Three-Component Reaction

The Ugi reaction provides a convergent approach to synthesizing derivatives of TIQ-1-CA. This one-pot, multi-component reaction typically involves a 3,4-dihydroisoquinoline, an isocyanide, and a carboxylic acid to furnish 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides.[4][5] Subsequent hydrolysis of the carboxamide yields the desired this compound.[5] While efficient, the use of chiral, non-racemic acids in the Ugi reaction has been reported to induce only poor diastereoselectivities.[4][5]

Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization

A powerful and often stereoselective route to TIQ-1-CA derivatives involves a combination of the Petasis borono-Mannich reaction and the Pomeranz–Fritsch–Bobbitt cyclization.[6][7] The Petasis reaction, a three-component reaction of an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid, can be employed to generate key intermediates.[6] When an aminoacetaldehyde acetal is used as the amine component, the product is a suitable substrate for the subsequent acid-catalyzed Pomeranz–Fritsch–Bobbitt cyclization to form the tetrahydroisoquinoline ring system.[6] This combined approach has been successfully utilized in the diastereoselective synthesis of derivatives such as (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[6]

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential in treating neurological disorders and cancer.

Neuroprotective Effects and NMDA Receptor Antagonism

The structural similarity of some THIQ derivatives to endogenous neurotoxins has spurred research into their role in neurodegenerative diseases like Parkinson's disease.[8] Conversely, other derivatives have demonstrated neuroprotective properties.[2] A key mechanism underlying these effects is the interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and excitotoxicity.[9] Several 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant affinity for the ion channel binding site of the NMDA receptor complex.[9] For instance, the (S)-configured derivative with a 2-methylphenyl substituent at the 1-position and a methyl group at the 8-position exhibits a high affinity with a Ki value of 0.0374 µM.[9] Furthermore, conformationally constrained (phosphonoalkyl)tetrahydroisoquinoline-1- and 3-carboxylates have been designed as novel NMDA antagonists, with 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid being identified as a potent lead with an IC50 of 270 nM in a [3H]CPP binding assay.

Anticancer Activity and Enzyme Inhibition

Derivatives of TIQ-1-CA have also emerged as promising candidates for cancer therapy. A series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[10] The lead compound in this series demonstrated a Ki of 5.2 µM against the Bcl-2 protein.[10] Active compounds from this series were found to possess potent binding affinities for both Bcl-2 and Mcl-1 and exhibited anti-proliferative activities against cancer cells, inducing apoptosis and caspase-3 activation.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative biological data for various this compound derivatives.

Table 1: NMDA Receptor Antagonist Activity

| Compound | Assay | Target | Value |

| (S)-1-(2-methylphenyl)-8-methyl-1,2,3,4-tetrahydroisoquinoline | Radioligand Binding | NMDA Receptor Ion Channel | Ki = 0.0374 µM[9] |

| 1,2,3,4-tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acid | [3H]CPP Binding | NMDA Receptor | IC50 = 270 nM |

Table 2: Bcl-2/Mcl-1 Inhibition

| Compound | Assay | Target | Value |

| Lead Compound 1 (substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative) | Fluorescence Polarization | Bcl-2 Protein | Ki = 5.2 µM[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound.

Synthesis Protocols

5.1.1. General Procedure for Petasis Reaction followed by Pomeranz–Fritsch–Bobbitt Cyclization

This protocol is adapted from the diastereoselective synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.[6]

-

Petasis Reaction: To a solution of the chiral aminoacetaldehyde acetal (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the corresponding boronic acid (1.1 equiv) and glyoxylic acid monohydrate (1.1 equiv).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the Pomeranz–Fritsch–Bobbitt substrate.

-

Pomeranz–Fritsch–Bobbitt Cyclization: Dissolve the purified substrate in an acidic solution (e.g., 6 M HCl).

-

Stir the solution at room temperature for 24-72 hours.

-

Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final this compound derivative.

Biological Assay Protocols

5.2.1. Fluorescence Polarization Assay for Bcl-2 Binding

This protocol is a general guideline for a competitive fluorescence polarization assay.

-

Reagent Preparation:

-

Prepare a stock solution of the Bcl-2 protein in assay buffer.

-

Prepare a stock solution of a fluorescently labeled peptide tracer (e.g., FITC-labeled Bak BH3 peptide) in assay buffer.

-

Prepare serial dilutions of the test compound (TIQ-1-CA derivative) in assay buffer containing a constant concentration of DMSO.

-

-

Assay Procedure (96-well black plate):

-

Add a fixed volume of the test compound dilutions or vehicle control to the wells.

-

Add a fixed volume of the Bcl-2 protein solution to all wells except the tracer-only control.

-

Incubate the plate at room temperature for 15-30 minutes to allow for protein-inhibitor binding.

-

Add a fixed volume of the fluorescent tracer solution to all wells.

-

Incubate the plate at room temperature for at least 30 minutes, protected from light, to reach binding equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation ~485 nm, emission ~535 nm for FITC).

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

5.2.2. MTT Assay for Antiproliferative Activity

This protocol outlines the general steps for assessing the antiproliferative effects of TIQ-1-CA derivatives on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the TIQ-1-CA derivative in a complete culture medium.

-

Replace the existing medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle-treated and untreated control wells.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Signaling Pathway

Caption: Proposed ERK1/2 signaling pathway involved in neuroprotection.

Experimental Workflows

Caption: Workflow for the synthesis of TIQ-1-CA derivatives.

Caption: Workflow for the MTT antiproliferation assay.

Conclusion

The research into this compound and its derivatives has unveiled a class of compounds with significant therapeutic potential, particularly in the realms of neuroprotection and oncology. The synthetic versatility of the TIQ-1-CA scaffold, accessible through powerful methods like the Petasis reaction and Ugi reaction, allows for the generation of diverse chemical libraries for biological screening. The demonstrated activity of its derivatives as NMDA receptor antagonists and Bcl-2/Mcl-1 inhibitors highlights the promise of this compound class in addressing complex diseases. Future research will likely focus on optimizing the pharmacological properties of these derivatives, elucidating their precise mechanisms of action, and advancing the most promising candidates toward clinical development. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and evolving field.

References

- 1. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The ERK 1 and 2 Pathway in the Nervous System: From Basic Aspects to Possible Clinical Applications in Pain and Visceral Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. beilstein-journals.org [beilstein-journals.org]

The Natural Occurrence of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the botanical distribution, biosynthesis, isolation, and analysis of tetrahydroisoquinoline alkaloids, providing a critical resource for drug discovery and development.

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent a large and structurally diverse class of natural products, renowned for their significant and wide-ranging pharmacological activities.[1][2] These compounds are predominantly found in the plant kingdom and have been a cornerstone in the development of various pharmaceuticals.[3] This technical guide provides a comprehensive overview of the natural occurrence of THIQ alkaloids, detailing their distribution in key plant families, and presenting quantitative data on their presence. Furthermore, it outlines detailed experimental protocols for their extraction, isolation, and structural elucidation, and illustrates key biosynthetic and signaling pathways to support further research and drug development in this field.

Natural Occurrence and Distribution

Tetrahydroisoquinoline alkaloids are biosynthesized from tyrosine-derived precursors and are particularly abundant in specific plant families.[4] The primary families known for producing these compounds include Papaveraceae, Berberidaceae, Annonaceae, and Ranunculaceae.[5] Simpler THIQ alkaloids are also found in families such as Cactaceae, Chenopodiaceae, and Fabaceae.[1]

Quantitative Distribution of Key Tetrahydroisoquinoline Alkaloids

The concentration of specific THIQ alkaloids can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the quantitative data for prominent THIQ alkaloids in several key plant families.

Table 1: Quantitative Analysis of Major Alkaloids in Papaver somniferum (Papaveraceae)

| Alkaloid | Plant Part | Concentration Range (% dry weight) | Reference(s) |

| Morphine | Latex/Capsule | 0.42 - 1.66 | [6] |

| Codeine | Latex/Capsule | 0.03 - 0.17 | [6] |

| Thebaine | Latex/Capsule | 0.01 - 0.53 | [6] |

| Noscapine | Latex/Capsule | 0.01 - 0.31 | [6] |

| Papaverine | Latex/Capsule | 0.00 - 0.10 | [6] |

Table 2: Quantitative Analysis of Major Alkaloids in Berberis Species (Berberidaceae)

| Alkaloid | Plant Species | Plant Part | Concentration (µg/g dry weight) | Reference(s) |

| Berberine | Berberis darwinii | Roots | up to 26,482.20 | [7] |

| Berberine | Berberis darwinii | Stems | up to 6,639.58 | [7] |

| Palmatine | Berberis darwinii | Roots | up to 9,978.27 | [8] |

| Jatrorrhizine | Berberis aristata | Roots | - | [9] |

| Columbamine | Berberis aristata | Roots | - | [9] |

| Magnoflorine | Berberis aristata | Roots | - | [9] |

Table 3: Notable Tetrahydroisoquinoline Alkaloids from the Annonaceae Family

| Alkaloid | Plant Species | Reference(s) |

| Reticuline | Annona muricata | [10] |

| Coclaurine | Annona muricata | [10] |

| Coreximine | Annona muricata | [10] |

| Atherosperminine | Annona muricata | [10] |

| Anonaine | Annona salzmannii | [4] |

| Liriodenine | Annona salzmannii | [4] |

Table 4: Notable Tetrahydroisoquinoline Alkaloids from the Ranunculaceae Family

| Alkaloid | Plant Species | Reference(s) |

| Magnoflorine | Thalictrum foetidum | [11] |

| Chelidonine | Chelidonium majus | - |

| Sanguinarine | Macleaya cordata | [12] |

| Protopine | Lamprocapnos spectabilis | [12] |

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of the vast array of benzylisoquinoline alkaloids (BIAs), a major subgroup of THIQs, originates from the amino acid L-tyrosine. A key step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the central precursor to most BIAs.[13] From (S)-norcoclaurine, a series of enzymatic reactions, including hydroxylations, O-methylations, N-methylations, and phenol-coupling reactions, lead to the vast structural diversity of these alkaloids.[2][14] The central intermediate, (S)-reticuline, serves as a critical branch point, leading to the formation of various structural classes, including morphinans (e.g., morphine), protoberberines (e.g., berberine), and benzophenanthridines (e.g., sanguinarine).[3]

Caption: Generalized biosynthetic pathway of major benzylisoquinoline alkaloids.

Experimental Protocols

The successful isolation and characterization of tetrahydroisoquinoline alkaloids from plant matrices rely on robust and well-defined experimental protocols. The following sections detail a generalized workflow and specific methodologies for extraction, purification, and structural elucidation.

General Experimental Workflow for Alkaloid Isolation and Identification

The overall process for isolating and identifying THIQ alkaloids involves several key stages, from sample preparation to final structural confirmation.

Caption: A generalized experimental workflow for the isolation of tetrahydroisoquinoline alkaloids.

Detailed Methodologies

1. Extraction of Tetrahydroisoquinoline Alkaloids

A common and effective method for the extraction of THIQ alkaloids involves an acid-base extraction procedure.

-

Sample Preparation: The plant material (e.g., roots, stems, leaves) is dried and finely powdered to increase the surface area for extraction.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as n-hexane, to remove lipids and other non-polar compounds. This is typically done using a Soxhlet apparatus or by maceration with stirring for 24 hours.

-

Acidic Extraction: The defatted plant material is then extracted with an acidic aqueous solution (e.g., 1-5% HCl or H₂SO₄).[15] This protonates the basic nitrogen of the alkaloids, converting them into their water-soluble salt forms. This extraction is repeated multiple times to ensure complete recovery.

-

Basification and Liquid-Liquid Extraction: The acidic aqueous extract is filtered and then basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents. The basified aqueous solution is then partitioned with an immiscible organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate) in a separatory funnel. The alkaloids move into the organic layer. This extraction is repeated several times.

-

Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

2. Purification by Column Chromatography

The crude alkaloid extract is typically a complex mixture of different alkaloids and other compounds. Column chromatography is a standard technique for their separation.

-

Stationary Phase: Silica gel or alumina are commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. For example, starting with a non-polar solvent like chloroform and gradually increasing the polarity by adding methanol.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing the desired alkaloids.

-

Further Purification: Fractions containing the same compound are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain a pure compound.

3. Structural Elucidation

The structure of the isolated pure alkaloid is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for de novo structure elucidation.

-

¹H NMR: Provides information about the number and types of protons, their chemical environment, and their connectivity to neighboring protons.[16]

-

¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.[17][18]

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[16]

-

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule (e.g., -OH, -NH, C=O).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores present in the molecule, which can be characteristic of certain alkaloid classes.

Key Signaling Pathways

Many tetrahydroisoquinoline alkaloids exert their potent biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development and for elucidating the mechanisms of action of these compounds.

Morphine Signaling Pathway

Morphine, a potent analgesic, primarily acts on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Its activation leads to a cascade of intracellular events that ultimately result in analgesia but also side effects like tolerance and dependence.

Caption: Simplified signaling pathway of morphine via the μ-opioid receptor.

Berberine Signaling Pathways

Berberine, a protoberberine alkaloid, exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. These effects are mediated through its interaction with multiple signaling pathways.

Caption: Overview of key signaling pathways modulated by berberine.

Conclusion

Tetrahydroisoquinoline alkaloids are a vital class of natural products with immense potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of their natural occurrence, with a focus on their distribution and quantification in key plant families. The detailed experimental protocols for their extraction, isolation, and structural elucidation offer a practical framework for researchers. Furthermore, the visualization of the biosynthetic and key signaling pathways provides a deeper understanding of their formation and mechanism of action. Continued research into this fascinating group of compounds is essential for unlocking their full therapeutic potential and for the discovery of novel drug leads.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abis-files.bozok.edu.tr [abis-files.bozok.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. akjournals.com [akjournals.com]

- 10. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mining chemodiversity from biodiversity: pharmacophylogeny of medicinal plants of Ranunculaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure elucidation and carbon-13 NMR of the new aporphine alkaloid 3-hydroxyglaucine | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

- 17. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Preliminary Investigation of THIQ-1-COOH Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary investigation of 1-carboxy-tetrahydroisoquinoline (THIQ-1-COOH) derivatives. This class of compounds holds significant promise in drug discovery due to the versatile pharmacological activities associated with the tetrahydroisoquinoline scaffold. This document outlines synthetic methodologies, summarizes biological activities with available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways.

Core Concepts and Synthesis Strategies

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. The introduction of a carboxylic acid group at the 1-position (THIQ-1-COOH) offers a handle for further derivatization and can significantly influence the compound's physicochemical properties and biological targets.

Two primary synthetic strategies for the construction of the THIQ-1-COOH core and its derivatives are the Ugi multicomponent reaction and the Pictet-Spengler reaction.

Ugi Four-Component Reaction (U-4CR): This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino-carboxamide derivatives. For the synthesis of THIQ-1-COOH precursors, 3,4-dihydroisoquinoline can be used as the imine component. Subsequent hydrolysis of the resulting amide yields the desired THIQ-1-carboxylic acid.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound, typically under acidic conditions, to form a tetrahydroisoquinoline. To introduce a carboxylic acid at the C1-position, a glyoxylic acid derivative can be used as the carbonyl component.

Biological Activities and Structure-Activity Relationships (SAR)

| Compound ID | Structure | Target/Assay | Activity (IC₅₀/EC₅₀) | Cell Line(s) | Reference |

| GM-3-18 | THIQ derivative with a 4-chlorophenyl group | KRas Inhibition | 0.9 - 10.7 µM | Colo320, DLD-1, HCT116, SNU-C1, SW480 | [1] |

| GM-3-121 | THIQ derivative with a 4-ethylphenyl group | Anti-angiogenesis | 1.72 µM | HCT116 | [1] |

Note: The structures for GM-3-18 and GM-3-121 were not explicitly provided in the search results, but their descriptions suggest they are derivatives of the tetrahydroisoquinoline scaffold.

The available data, although limited for THIQ-1-COOH specifically, suggests that substitutions on the phenyl ring of the THIQ core and modifications at the C1 position can significantly impact biological activity. Further systematic SAR studies on a library of THIQ-1-COOH derivatives are warranted to elucidate the key structural features for potency and selectivity against various biological targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis of THIQ-1-COOH derivatives and for key biological assays to evaluate their activity.

Synthesis Protocols

1. General Protocol for the Ugi Four-Component Reaction for THIQ-1-carboxamide Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials: 3,4-Dihydroisoquinoline, an aldehyde (e.g., benzaldehyde), a carboxylic acid (e.g., acetic acid), an isocyanide (e.g., tert-butyl isocyanide), and methanol (MeOH) as the solvent.

-

Procedure:

-

To a solution of 3,4-dihydroisoquinoline (1.0 eq) in methanol, add the aldehyde (1.0 eq) and the carboxylic acid (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the isocyanide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the desired 2-acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

-

2. General Protocol for the Pictet-Spengler Reaction for THIQ-1-COOH Synthesis

This protocol provides a general framework for the synthesis of the THIQ-1-COOH scaffold.

-

Materials: A β-phenylethylamine derivative, glyoxylic acid, and a suitable acidic catalyst (e.g., trifluoroacetic acid - TFA) in a solvent like dichloromethane (DCM).

-

Procedure:

-

Dissolve the β-phenylethylamine derivative (1.0 eq) in dichloromethane.

-

Add glyoxylic acid (1.1 eq) to the solution.

-

Add the acidic catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours, monitoring by TLC.

-

After the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the THIQ-1-COOH derivative.

-

Confirm the structure of the product by spectroscopic analysis.

-

Biological Assay Protocols

1. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: 96-well plates, cell culture medium, THIQ-1-COOH derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[2][3][4]

-

Treat the cells with various concentrations of the THIQ-1-COOH derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3][4]

-

Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.[2][4]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.

-

2. Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

-

Materials: White-walled 96-well plates, cell culture medium, THIQ-1-COOH derivative, and a commercial caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).

-

Procedure:

-

Seed cells in a white-walled 96-well plate and treat with the THIQ-1-COOH derivative as described for the MTT assay.

-

After the treatment period, add the caspase-3/7 reagent to each well according to the manufacturer's instructions.[5]

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a microplate reader.

-

Express the results as a fold change in caspase activity compared to the vehicle-treated control.

-

3. Western Blot for Apoptosis-Related Proteins (Bax, Bcl-2, p53)

This technique is used to detect and quantify the expression levels of key proteins involved in apoptosis.

-

Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (against Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescence detection reagent.

-

Procedure:

-

Lyse the treated and untreated cells and determine the protein concentration of the lysates.[6][7]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[8][9][10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.[7]

-

Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels and the Bax/Bcl-2 ratio.[8][9][10]

-

Signaling Pathways

THIQ derivatives have been implicated in various signaling pathways, including those leading to apoptosis. The following diagrams, generated using the DOT language, illustrate key pathways potentially modulated by THIQ-1-COOH derivatives.

Mitochondria-Mediated Apoptosis Pathway

This pathway is a common mechanism of action for many anticancer agents. THIQ derivatives may induce apoptosis by influencing the balance of pro- and anti-apoptotic proteins of the Bcl-2 family and activating the p53 tumor suppressor protein.

Caption: Mitochondria-mediated apoptosis induced by THIQ-1-COOH derivatives.

LFA-1/ICAM-1 Interaction Inhibition Workflow

Certain THIQ derivatives have been identified as inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, which is crucial for immune cell adhesion and trafficking. This presents a potential therapeutic avenue for inflammatory diseases.

Caption: Inhibition of LFA-1/ICAM-1 mediated cell adhesion by a THIQ derivative.

Conclusion

This technical guide provides a foundational understanding of the preliminary investigation of THIQ-1-COOH derivatives. The synthetic accessibility of the THIQ-1-COOH scaffold, coupled with the diverse biological activities of the broader THIQ class, highlights the potential of these compounds in drug discovery. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate novel derivatives. The visualized signaling pathways offer insights into their potential mechanisms of action. Further comprehensive SAR studies are crucial to unlock the full therapeutic potential of this promising class of molecules.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic and Methodological Profile of 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. This valuable chiral building block is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders.[1][2] This document compiles available spectroscopic data, details experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.99 | t | 6.3 | 2 | H-4 |

| 3.44 | td | 6.4, 12.7 | 1 | H-3 |

| 3.58 | td | 6.3, 12.9 | 1 | H-3 |

| 3.84 | s | 3 | OCH₃ | |

| 3.87 | s | 3 | OCH₃ | |

| 4.86 | s | 1 | H-1 | |

| 6.85 | s | 1 | Aromatic H | |

| 7.15 | s | 1 | Aromatic H |

Solvent: D₂O, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for (R)-(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid [3]

| Chemical Shift (δ) ppm | Assignment |

| 27.0 | C-4 |

| 42.7 | C-3 |

| 58.5 | OCH₃ |

| 58.5 | OCH₃ |

| 61.1 | C-1 |

| 113.4 | Aromatic CH |

| 114.3 | Aromatic CH |

| 123.1 | Aromatic C |

| 127.3 | Aromatic C |

| 149.8 | Aromatic C-O |

| 150.9 | Aromatic C-O |

| 175.0 | C=O |

Solvent: D₂O, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[4][5] For this compound, the following characteristic absorption bands can be expected.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad |

| 3000-2850 | C-H (Aliphatic & Aromatic) | Sharp, superimposed on O-H band |

| 1760-1690 | C=O (Carboxylic Acid) | Strong, sharp |

| 1600-1450 | C=C (Aromatic) | Medium to weak |

| 1320-1210 | C-O (Carboxylic Acid) | Medium |

| 1440-1395 & 950-910 | O-H (Bend) | Medium |

Mass Spectrometry (MS)

Mass spectrometry of amino acids can be performed using various techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[6] The expected molecular weight of this compound is 177.20 g/mol .[1]

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 |

| Exact Mass | 177.078978594 Da |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for the parent compound are not explicitly available. However, based on general laboratory practices for similar compounds, the following methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for this type of compound).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum, often with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-